Perchlorate ionophore I
Overview
Description
Perchlorate ionophore I is a specialized chemical compound used primarily in the field of ion-selective electrodes. It is known for its high selectivity towards the perchlorate ion, making it an essential component in sensors designed to detect and measure perchlorate concentrations in various samples. The compound is characterized by its unique structure, which allows it to bind specifically to perchlorate ions, facilitating their transport across membranes.
Scientific Research Applications
Perchlorate ionophore I has a wide range of applications in scientific research:
Chemistry: It is used in the development of ion-selective electrodes for the detection of perchlorate ions in environmental samples. These electrodes are crucial for monitoring water quality and detecting contamination.
Biology: The ionophore is used in studies involving ion transport across biological membranes. It helps in understanding the mechanisms of ion transport and the role of specific ions in cellular processes.
Medicine: Research involving this compound includes its potential use in diagnostic tools for detecting perchlorate levels in biological fluids, which can be indicative of certain health conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perchlorate ionophore I typically involves the use of organic solvents and reagents. One common method includes the reaction of dodecabenzylbambusuril with perchlorate ions in a plasticized polyvinyl chloride matrix. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired ionophore .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The final product is often subjected to rigorous quality control tests to ensure its effectiveness in ion-selective electrodes .
Chemical Reactions Analysis
Types of Reactions: Perchlorate ionophore I primarily undergoes complexation reactions with perchlorate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the perchlorate ion.
Common Reagents and Conditions: The common reagents used in these reactions include organic solvents such as dichloromethane and catalysts like trifluoroacetic acid. The reactions are typically carried out at room temperature under an inert atmosphere to prevent any side reactions .
Major Products: The major product of these reactions is the perchlorate-ionophore complex, which is highly stable and can be used in various analytical applications .
Mechanism of Action
Perchlorate ionophore I exerts its effects by selectively binding to perchlorate ions. The mechanism involves the formation of a stable complex between the ionophore and the perchlorate ion, facilitated by the unique structure of the ionophore. This complexation allows for the selective transport of perchlorate ions across membranes, making it an effective tool in ion-selective electrodes .
Comparison with Similar Compounds
Dodecabenzylbambusuril: Similar in structure and function, this compound also exhibits high selectivity towards perchlorate ions.
Trimesic Amide: Known for its high ion transport activity, this compound efficiently transports anions across membranes, including perchlorate ions.
Uniqueness: Perchlorate ionophore I stands out due to its exceptional selectivity and stability in complexing with perchlorate ions. Its unique structure allows for highly specific interactions, making it a preferred choice in applications requiring precise detection and measurement of perchlorate ions.
Properties
IUPAC Name |
22,22-dichloro-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28Cl2N4P.ClH/c45-51(46)49-37-25-26-38(49)43(31-17-9-3-10-18-31)35-23-24-36(48-35)44(32-19-11-4-12-20-32)40-28-27-39(50(40)51)42(30-15-7-2-8-16-30)34-22-21-33(47-34)41(37)29-13-5-1-6-14-29;/h1-28H;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEKVURIGRVPIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(Cl)Cl)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28Cl3N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451540 | |
Record name | Perchlorate ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
750.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84896-72-0 | |
Record name | Perchlorate ionophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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